molecular formula C8H14ClNO3 B11959721 N-(Chloroacetyl)-DL-leucine CAS No. 7154-83-8

N-(Chloroacetyl)-DL-leucine

Cat. No.: B11959721
CAS No.: 7154-83-8
M. Wt: 207.65 g/mol
InChI Key: VDUNMYRYEYROFL-UHFFFAOYSA-N
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Description

N-(Chloroacetyl)-DL-leucine is a synthetic compound derived from the amino acid leucine It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the leucine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Chloroacetyl)-DL-leucine can be synthesized through the reaction of DL-leucine with chloroacetyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

DL-Leucine+Chloroacetyl ChlorideThis compound+HCl\text{DL-Leucine} + \text{Chloroacetyl Chloride} \rightarrow \text{this compound} + \text{HCl} DL-Leucine+Chloroacetyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(Chloroacetyl)-DL-leucine undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed to produce DL-leucine and chloroacetic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroacetyl group.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of DL-leucine can be formed.

    Hydrolysis Products: DL-leucine and chloroacetic acid are the primary products of hydrolysis.

Scientific Research Applications

N-(Chloroacetyl)-DL-leucine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modifying proteins and peptides.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Chloroacetyl)-DL-leucine involves the reactivity of the chloroacetyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter the function or activity of the target molecules. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

  • N-(Chloroacetyl)-DL-alanine
  • N-(Chloroacetyl)-DL-valine
  • N-(Chloroacetyl)-DL-isoleucine

Comparison: N-(Chloroacetyl)-DL-leucine is unique due to the specific structure of the leucine side chain, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility and stability, which can affect its suitability for various applications.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUNMYRYEYROFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-83-8, 688-12-0
Record name Leucine, N-(chloroacetyl)-
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Record name N-Chloroacetyl-L-leucine
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Record name N-(Chloroacetyl)-DL-leucine
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